molecular formula C13H17BFNO3 B15291643 2-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)phenylboronic acid

2-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)phenylboronic acid

Cat. No.: B15291643
M. Wt: 265.09 g/mol
InChI Key: PBHCGBUAOXBGIF-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)phenylboronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a piperidinylcarbonyl group

Preparation Methods

The synthesis of 2-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)phenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenylboronic acid and 4-methylpiperidine.

    Coupling Reaction: The key step involves the coupling of 2-fluorophenylboronic acid with 4-methylpiperidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like palladium.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and scalability.

Chemical Reactions Analysis

2-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)phenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The fluoro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)phenylboronic acid has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors that interact with boronic acid groups.

    Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluoro and piperidinylcarbonyl groups further modulate the compound’s reactivity and binding affinity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)phenylboronic acid include:

    2-Fluoro-5-(methylcarbamoyl)phenylboronic acid: This compound has a similar structure but with a methylcarbamoyl group instead of a piperidinylcarbonyl group.

    3-Fluoro-5-[(2-methyl-1-piperidinyl)carbonyl]phenylboronic acid: This compound has a different substitution pattern on the phenyl ring but shares the piperidinylcarbonyl group.

Properties

Molecular Formula

C13H17BFNO3

Molecular Weight

265.09 g/mol

IUPAC Name

[2-fluoro-5-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C13H17BFNO3/c1-9-4-6-16(7-5-9)13(17)10-2-3-12(15)11(8-10)14(18)19/h2-3,8-9,18-19H,4-7H2,1H3

InChI Key

PBHCGBUAOXBGIF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N2CCC(CC2)C)F)(O)O

Origin of Product

United States

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